1-Pyrenecarbonitrile

Vue d'ensemble

Description

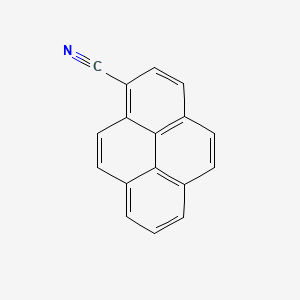

1-Pyrenecarbonitrile, also known as pyrene-2-carbonitrile or 2-Cyanopyrene, is a chemical compound with the molecular formula C17H9N . It has a molecular weight of 227.26 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrene core with a carbonitrile group attached . The InChI string representation of its structure is InChI=1S/C17H9N/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9H .

Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 227.26 g/mol and an exact mass of 227.073499291 g/mol . It has a topological polar surface area of 23.8 Ų and a complexity of 352 . It does not have any hydrogen bond donor count but has a hydrogen bond acceptor count of 1 .

Applications De Recherche Scientifique

Flameless Incineration

- Study: Flameless incineration of pyrene under sub-critical and supercritical water conditions.

- Findings: Investigated the incineration behavior of pyrene in a supercritical water oxidation reactor. This study contributes to understanding the thermal behavior and decomposition processes of large organic molecules like pyrene under different conditions (Onwudili & Williams, 2006).

Metal Organic Frameworks (MOFs)

- Study: Pyrene-based metal organic frameworks: from synthesis to applications.

- Findings: Reviewed the synthesis of pyrene-based ligands for MOFs, highlighting their applications in areas like luminescence, photocatalysis, and bio-medical applications. This underscores pyrene's importance in the development of novel material structures (Kinik et al., 2021).

Electrochemical Polymerization

- Study: Electrochemical polymerization of naphthalene in the electrolyte of boron trifluoride diethyl etherate containing trifluoroacetic acid and polyethylene glycol oligomer.

- Findings: Pyrene was electrochemically polymerized in mixed electrolytes, leading to potential applications in organic electronic displays and electroluminescent devices (Huang et al., 2003).

Solar Cell Application

- Study: Novel pyrene-based donor–acceptor organic dyes for solar cell application.

- Findings: Pyrene was used in the construction of organic dyes for dye-sensitized solar cells, demonstrating its utility in renewable energy technologies (Yu et al., 2013).

Electropolymerization Studies

- Study: Electrochemical study on the initial stages of the electropolymerization of 1-pyrenamine in acetonitrile.

- Findings: Investigated the reaction mechanism during the initial stages of electropolymerization of pyrene derivatives, which is important for understanding polymer formation processes (Ohsaka et al., 1986).

Photophysical Studies

- Study: Structure-dependent lipid peroxidation by photoirradiation of pyrene and its mono-substituted derivatives.

- Findings: Explored how pyrene and its derivatives cause lipid peroxidation when exposed to light, contributing to our understanding of pyrene's biological interactions and potential toxicological impacts (Fullove et al., 2013).

Fluorescent Chemosensors

- Study: A highly selective pyrene based “off–on” fluorescent chemosensor for cyanide.

- Findings: Developed a pyrene-based fluorescent sensor for detecting cyanide, demonstrating the versatility of pyrene in analytical chemistry applications (Wang et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 1-Pyrenecarbonitrile are currently unknown . This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a nitrile group . Nitrile-containing pharmaceuticals have been found to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . .

Mode of Action

It is known that the pyrene moiety can interact with the side walls of carbon nanotubes (CNT) through π-π stacking

Biochemical Pathways

It has been reported that pyrene derivatives can be degraded by certain bacteria and fungi, suggesting that these organisms may have biochemical pathways that interact with this compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pyrene moiety in the compound is known to interact with the side walls of carbon nanotubes (CNT) through π-π stacking . This suggests that the presence of CNT or similar structures in the environment could potentially influence the action of this compound.

Propriétés

IUPAC Name |

pyrene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSYZMNMWXDYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194033 | |

| Record name | 1-Pyrenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4107-64-6 | |

| Record name | 1-Pyrenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid](/img/structure/B3052327.png)

![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)